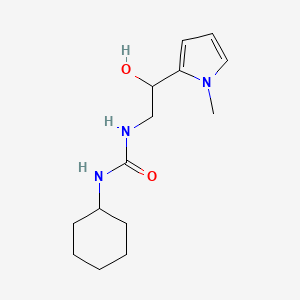

![molecular formula C14H10F6N2OS B2580145 2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide CAS No. 338793-25-2](/img/structure/B2580145.png)

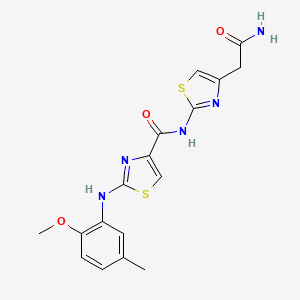

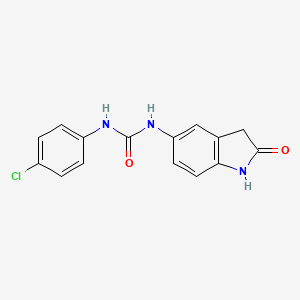

2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and several trifluoromethyl groups, which are functional groups consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .

Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid. Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Trifluoromethyl groups are known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

The chemistry of thiazoles, including compounds similar to 2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide, has been explored for their potential in creating diverse molecular structures. Barrett (1978) discussed the formation of 5-(2'-Benzamidoacyloxy)thiazoles through reactions involving N-thiobenzoyl-α-amino-acids and trifluoroacetic anhydride, highlighting the unique reactivity of thiazoles compared to their benzamide analogues, which can lead to novel thiazole derivatives carrying heteroatoms at the 5-position Barrett, 1978. This foundational work provides insights into the chemical versatility of thiazole compounds, potentially including the specific compound .

Biological Activities and Applications

Significant research has been directed towards understanding the biological activities of thiazole derivatives, with various studies reporting on their potential medicinal applications:

Anticancer Activity

Research on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives demonstrated potential anticancer activity against several cell lines, indicating the therapeutic promise of thiazole compounds in oncology Cai et al., 2016.

Antifungal and Fungicidal Properties

Li Wei (2012) synthesized novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides showing significant fungicidal activity against Pellicularia sasakii, suggesting the utility of thiazole derivatives in developing new fungicides Li Wei, 2012.

Novel Fungicides Development

The synthesis process described by Liu An-chang (2012) for creating thifuzamide, a novel fungicide, starts with 2-chloro-4,4,4-trifluoroacetoacetate leading to 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, showcasing the application of thiazole derivatives in agricultural chemistry Liu An-chang, 2012.

Antipathogenic Properties

The synthesis and evaluation of new thiourea derivatives, including thiazole compounds, for their interaction with bacterial cells and potential antibiofilm properties highlight the antimicrobial application of thiazoles Limban et al., 2011.

Propriétés

IUPAC Name |

2-methyl-4-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F6N2OS/c1-7-22-11(14(18,19)20)10(24-7)12(23)21-6-8-3-2-4-9(5-8)13(15,16)17/h2-5H,6H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARAOXMFMQLZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

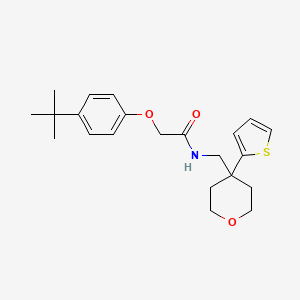

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2580070.png)

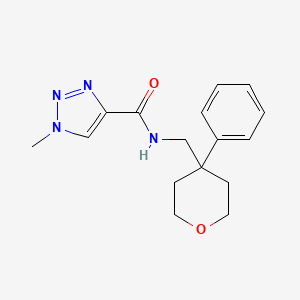

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2580075.png)

![5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580077.png)